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Compound of Interest

Compound Name: Butyl Myristate

Cat. No.: B089461 Get Quote

Introduction

Butyl myristate (C18H36O2), the butyl ester of tetradecanoic acid, is a common emollient and

skin conditioning agent found in a variety of cosmetic and personal care products.[1] Its

chemical and physical properties are well-characterized, and a comprehensive understanding

of its spectroscopic profile is essential for quality control, structural elucidation, and research

purposes. This guide provides an in-depth overview of the Fourier-transform infrared (FTIR),

nuclear magnetic resonance (NMR), and mass spectrometry (MS) data for butyl myristate,

complete with experimental protocols and visual aids to facilitate understanding for

researchers, scientists, and drug development professionals.

Chemical Structure
IUPAC Name: Butyl tetradecanoate[1] Molecular Formula: C18H36O2[1][2][3][4] Molecular

Weight: 284.48 g/mol [1][4] CAS Number: 110-36-1[2][3][5][6]

Spectroscopic Data
The following sections present the key spectroscopic data for butyl myristate in a tabulated

format for clarity and ease of comparison.

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for identifying functional groups within a molecule.

The FTIR spectrum of butyl myristate is characterized by strong absorptions corresponding to
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the ester functional group and the long alkyl chains.

Wavenumber
(cm⁻¹)

Intensity Vibrational Mode Functional Group

1730-1750 Strong C=O stretch Ester

1000-1300 Strong C-O stretch Ester

2850-2960 Strong
C-H stretch (sp³

hybridized)
Alkyl chain

1465 Medium C-H bend (scissoring) CH₂

1375 Medium C-H bend (rocking) CH₃

Data sourced from typical values for aliphatic esters.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of butyl myristate shows distinct signals for the protons in the butyl

and myristoyl chains.

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~4.05 triplet 2H -O-CH₂-CH₂-CH₂-CH₃

~2.25 triplet 2H -CH₂-C(=O)O-

~1.60 quintet 2H -O-CH₂-CH₂-CH₂-CH₃

~1.25 multiplet 22H -(CH₂)₁₁-

~0.90 triplet 6H
CH₃- and -O-CH₂-

CH₂-CH₂-CH₃
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Note: Specific chemical shifts can vary slightly depending on the solvent and instrument.[8]

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the different carbon environments in butyl
myristate.

Chemical Shift (δ, ppm) Assignment

~173 C=O (Ester carbonyl)

~64 -O-CH₂- (Butyl chain)

~34 -CH₂-C(=O)O- (Myristoyl chain)

~32 -(CH₂)n- (Myristoyl chain)

~31 -O-CH₂-CH₂- (Butyl chain)

~29 -(CH₂)n- (Myristoyl chain)

~25 -(CH₂)n- (Myristoyl chain)

~22 -(CH₂)n- (Myristoyl chain)

~19 -O-CH₂-CH₂-CH₂- (Butyl chain)

~14 CH₃- (Myristoyl and Butyl chains)

Note: Specific chemical shifts can vary slightly depending on the solvent and instrument.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a

molecule. For butyl myristate, electron ionization (EI) is a common method.
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m/z Relative Intensity Assignment

284 Low [M]⁺ (Molecular ion)

229 High
[M - C₄H₉O]⁺ (Loss of butoxy

radical)

101 Moderate
[C₄H₉O=C=OH]⁺ (McLafferty

rearrangement)

57 High [C₄H₉]⁺ (Butyl cation)

43 High [C₃H₇]⁺

41 High [C₃H₅]⁺

29 High [C₂H₅]⁺

Data sourced from NIST Mass Spectrometry Data Center.[1][6]

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

Instrument-specific parameters may need to be optimized.

FTIR Spectroscopy Protocol
This protocol is suitable for the analysis of a liquid sample using an attenuated total reflectance

(ATR) accessory.

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its

startup diagnostics.

Background Scan: Record a background spectrum with a clean ATR crystal to account for

atmospheric and instrument absorbances.[9]

Sample Application: Place a small drop of butyl myristate directly onto the ATR crystal,

ensuring complete coverage of the crystal surface.[10]
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Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to

improve the signal-to-noise ratio.

Data Processing: The instrument software will automatically ratio the sample spectrum to the

background spectrum to generate the final absorbance or transmittance spectrum.

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or

ethanol) and a soft, non-abrasive wipe.

NMR Spectroscopy Protocol
This protocol outlines the preparation of a sample for ¹H and ¹³C NMR analysis.

Sample Preparation: Accurately weigh approximately 10-20 mg of butyl myristate into a

clean, dry vial.

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d,

CDCl₃) to the vial. The solvent should be of high purity to avoid extraneous signals.[11]

Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.[11]

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm

NMR tube. If any solid particles are present, filter the solution through a small plug of glass

wool in the pipette.[11]

Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for

chemical shift referencing (δ = 0.00 ppm).[11]

Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in

the magnet.

Data Acquisition:

Tuning and Shimming: Tune the probe to the correct frequencies for ¹H and ¹³C and shim

the magnetic field to achieve optimal homogeneity and resolution.[11]

¹H NMR: Acquire the proton spectrum using a standard single-pulse experiment. For

quantitative analysis, a long relaxation delay (D1) is necessary.[11]
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¹³C NMR: Acquire the carbon spectrum. Due to the low natural abundance of ¹³C, a

greater number of scans is required compared to ¹H NMR. Proton decoupling is typically

used to simplify the spectrum.[11]

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase

correction, and baseline correction to obtain the final NMR spectrum.

Mass Spectrometry Protocol (GC-MS)
This protocol describes the analysis of butyl myristate using gas chromatography-mass

spectrometry (GC-MS) with electron ionization (EI).

Sample Preparation: Prepare a dilute solution of butyl myristate (e.g., 1 mg/mL) in a volatile

organic solvent such as hexane or ethyl acetate.[12]

GC-MS System Setup:

GC: Install an appropriate capillary column (e.g., a non-polar column like DB-5ms). Set the

oven temperature program to effectively separate the analyte from any impurities. A typical

program might start at a low temperature, ramp to a higher temperature, and then hold.

Injector: Set the injector temperature to ensure rapid volatilization of the sample (e.g., 250

°C).

MS: Set the ion source temperature (e.g., 230 °C) and the quadrupole temperature (e.g.,

150 °C). The mass spectrometer will be operated in EI mode, typically at 70 eV.

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

Data Acquisition: The GC will separate the components of the sample, and as they elute

from the column, they will enter the mass spectrometer to be ionized and fragmented. The

mass spectrometer will scan a specified mass range (e.g., m/z 40-400) to detect the ions.

Data Analysis: Analyze the resulting total ion chromatogram (TIC) to identify the peak

corresponding to butyl myristate. The mass spectrum associated with this peak can then be

examined and compared to library spectra for confirmation.
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Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the

fragmentation of butyl myristate.
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Caption: General workflow for the spectroscopic analysis of butyl myristate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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